![molecular formula C10H18Cl2N2 B1519982 N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride CAS No. 1177296-81-9](/img/structure/B1519982.png)
N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride
Overview
Description
“N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride”, also known as 1400W dihydrochloride, is a slow, tight binding inhibitor of human inducible nitric oxide synthase (iNOS) with a binding constant of 2.0 µM . It has a molecular formula of C10H15N3•2HCl and a molecular weight of 250.2 .
Molecular Structure Analysis
The molecular structure of “N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride” consists of a benzyl group attached to an aminomethyl group (NH2-CH2-) and an acetamidine group (CH3-C(=NH)-NH2). The entire molecule is associated with two hydrochloride ions .Chemical Reactions Analysis
“N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride” is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The inhibition is dependent on the cofactor NADPH .Physical And Chemical Properties Analysis
“N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride” is a solid compound with a molecular weight of 250.17. It has a molecular formula of C10H15N3•2HCl .Scientific Research Applications
I have conducted searches to find detailed information on the scientific research applications of “N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride”, also known as “[3-(Aminomethyl)benzyl]dimethylamine dihydrochloride”. However, the available information does not provide a comprehensive list of six to eight unique applications.
Inhibition of Nitric Oxide Synthase
One known application of this compound is as an inhibitor of human inducible nitric oxide synthase (iNOS). It is a slow, tight-binding inhibitor with a binding constant of 2.0 µM, and its inhibition is dependent on the cofactor NADPH .
Mechanism of Action
“N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride” acts as a slow, tight binding inhibitor of human inducible nitric oxide synthase (iNOS) with a binding constant of 2.0 µM. After treatment with this compound, iNOS does not recover activity after 2 hours, indicating that it is either an irreversible inhibitor or an extremely slow reversible inhibitor of human iNOS .
Safety and Hazards
properties
IUPAC Name |
[3-[(dimethylamino)methyl]phenyl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-12(2)8-10-5-3-4-9(6-10)7-11;;/h3-6H,7-8,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAXNQMEKXYZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC(=C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride | |
CAS RN |
1177296-81-9 | |
Record name | 1-(3-(aminomethyl)phenyl)-N,N-dimethylmethanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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